molecular formula C10H11F3N2O2 B8076510 2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate

2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate

Cat. No.: B8076510
M. Wt: 248.20 g/mol
InChI Key: SCQVEKMCJWOWTQ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate (CAS 1659301-72-0) is a chemical compound supplied with a minimum purity of 98% and should be stored sealed in a dry environment at 2-8°C . This molecule features a pyridine ring linked to an azetidine ring system, a four-membered nitrogen-containing heterocycle that is a valuable scaffold in medicinal chemistry . The compound is presented as a salt with trifluoroacetic acid, which typically enhances its stability and solubility for handling in various research applications . As a versatile chemical building block, azetidine-containing compounds like this one are of significant interest in the synthesis of more complex molecules for pharmaceutical research . They are frequently utilized as intermediates in the development of potential therapeutic agents, such as kinase inhibitors or compounds targeting G-protein-coupled receptors (GPCRs) . The structural motifs present in this compound are commonly explored in drug discovery programs, although the specific biological applications and detailed mechanism of action for this exact molecule are areas of ongoing scientific investigation. This product is intended for Research and Further Manufacturing Use Only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.C2HF3O2/c1-2-4-10-8(3-1)7-5-9-6-7;3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQVEKMCJWOWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

  • Solvent Selection : Chloroform or dichloromethane is preferred due to their inertness and ability to dissolve both reactants.

  • Stoichiometry : A 1:1 molar ratio of base to TFA ensures complete protonation of the azetidine nitrogen. Excess TFA may lead to side reactions, such as esterification of alcohol impurities.

  • Workup : Evaporation under reduced pressure yields the trifluoroacetate salt as a crystalline solid.

Example :
In a representative procedure, 2-(azetidin-3-yl)pyridine (1.0 equiv) is dissolved in chloroform, and TFA (1.05 equiv) is added dropwise at 0°C. The mixture is stirred for 1 hour, followed by solvent removal to obtain the product in >95% purity.

Deprotection of tert-Butyl Carbamate Precursors

Azetidine derivatives are often synthesized with tert-butyl carbamate (Boc) protecting groups to prevent undesired side reactions. Cleavage of the Boc group with TFA is a widely used strategy.

Mechanistic Overview

The Boc group is cleaved via acidolysis, where TFA protonates the carbamate oxygen, leading to the formation of a volatile tert-butyl cation and CO₂. The liberated amine subsequently reacts with excess TFA to form the stable trifluoroacetate salt.

Optimized Deprotection Protocol

  • Reagents : TFA (10–20 equiv) in dichloromethane or chloroform.

  • Temperature : Room temperature (20–25°C).

  • Reaction Time : 12–24 hours, monitored by TLC or NMR.

Case Study :
A Boc-protected azetidine intermediate (0.17 mmol) was treated with TFA (19.6 mmol, 115 equiv) in chloroform for 24 hours. After solvent evaporation, the product was obtained as a yellow solid in 99% yield.

Trifluoroacetic Anhydride-Mediated Deprotection

An alternative method employs trifluoroacetic anhydride (TFAA) for deprotection of tert-butylamines, followed by hydrolysis to yield the trifluoroacetate salt.

Two-Step Procedure

  • Step 1 : Formation of Trifluoroacetamide

    • The tert-butylamine (1.0 equiv) is treated with TFAA (1.2 equiv) at 0°C in dichloromethane.

    • Reaction completes within 1 hour, forming the trifluoroacetamide intermediate.

  • Step 2 : Basic Hydrolysis

    • The intermediate is hydrolyzed with aqueous NaOH or NH₃ to release the free amine, which is then protonated with TFA.

Advantages :

  • Higher regioselectivity compared to direct TFA cleavage.

  • Reduced side reactions due to milder conditions.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Key Limitations
Direct Neutralization90–95%HighExcellentRequires pure free base
Boc Deprotection with TFA85–99%ModerateGoodProlonged reaction time
TFAA-Mediated Route70–80%HighModerateMulti-step process

Critical Considerations in Process Optimization

Solvent Effects

  • Chloroform : Enhances protonation efficiency but poses toxicity concerns.

  • Ethanol : Alternative for greener synthesis, though yields may drop by 5–10%.

Temperature Control

  • Deprotection at 0°C minimizes side reactions (e.g., ring-opening of azetidine).

Purification Techniques

  • Recrystallization : From ethanol/ether mixtures to achieve >99% purity.

  • Chromatography : Rarely required unless impurities persist.

Industrial-Scale Production Insights

Large-scale synthesis (e.g., 1 kg batches) employs continuous flow reactors to ensure efficient mixing and temperature control. Key parameters include:

  • Residence Time : 30–60 minutes for neutralization.

  • Cost Analysis : TFA accounts for 60–70% of raw material costs, necessitating recycling systems .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the azetidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that 2-(azetidin-3-yl)pyridine 2,2,2-trifluoroacetate can induce apoptosis in cancer cell lines such as MCF-7. The mechanism appears to involve the modulation of apoptotic pathways and cellular signaling processes .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains and fungi in vitro. This makes it a candidate for further development in drug discovery aimed at treating infections .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its trifluoroacetate group enhances its reactivity, allowing for various chemical transformations.

  • Synthesis Routes : Common synthetic methods involve the reaction of azetidine derivatives with trifluoroacetic acid under controlled conditions. This approach can yield high-purity products suitable for further applications .

Antimicrobial Efficacy Study

A comparative study evaluated the antimicrobial efficacy of this compound against traditional antibiotics. Results indicated significant inhibition against selected Gram-positive and Gram-negative bacterial strains, suggesting its potential as an alternative antimicrobial agent .

Cancer Cell Apoptosis Experiment

In a controlled laboratory setting using MCF-7 cells, this compound was shown to induce apoptosis at concentrations as low as 10 μM after 72 hours of exposure. This finding underscores its potential utility in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and pyridine moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with the target molecules, modulating their activity and function. The trifluoroacetate group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural and Functional Differences

  • Azetidine vs. Pyridine Core: The target compound contains both azetidine and pyridine rings, whereas analogs like pyridine trifluoroacetate lack the azetidine moiety.
  • Trifluoroacetate Group : All listed compounds include a trifluoroacetate group, which improves solubility in polar aprotic solvents (e.g., dichloromethane) and stabilizes cationic intermediates during reactions .
  • Substituent Variations : Ethyl 2-(azetidin-3-yl)acetate 2,2,2-trifluoroacetate has an ethyl acetate side chain, likely enhancing lipophilicity compared to the pyridine-containing target compound .

Medicinal Chemistry

  • Bioavailability : The pyridine moiety in the target compound may enhance blood-brain barrier penetration compared to simpler azetidine derivatives .

Biological Activity

2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. It belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring, and is noted for its interactions with various biological targets. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13F3N2O2C_{11}H_{13}F_{3}N_{2}O_{2}, with a molecular weight of approximately 262.23 g/mol. The trifluoroacetate group enhances its reactivity and solubility, making it suitable for various applications in pharmaceuticals and agrochemicals .

Research indicates that compounds containing azetidine structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Azetidine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of essential enzymes or receptors critical for bacterial survival .
  • Antitumor Properties : Some studies suggest that azetidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
  • Anti-inflammatory Effects : Certain azetidine compounds demonstrate potential in reducing inflammation by modulating inflammatory pathways .

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial efficacy of azetidine derivatives against Gram-positive bacteria. For instance, compounds similar to this compound were evaluated for their Minimum Inhibitory Concentrations (MICs) against several bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
This compoundS. aureus32
E. faecalis64
B. subtilis128

These results indicate a moderate antibacterial activity with variable efficacy depending on the bacterial strain .

Antitumor Activity

The antiproliferative effects of azetidine derivatives have been documented in several cancer cell lines. For example, studies reported that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells:

CompoundCancer Cell LineIC50 (μM)
Azetidine Derivative AMCF-7 (Breast)10
Azetidine Derivative BHCT116 (Colon)15

These findings suggest that modifications in the azetidine structure can lead to enhanced anticancer properties .

Study on Antimicrobial Mechanisms

A study focusing on the antimicrobial properties of azetidines revealed that the introduction of fluorine atoms significantly improved antibacterial activity. The presence of fluorine alters the electronic properties of the molecule, enhancing its binding affinity to bacterial targets .

Study on Antitumor Mechanisms

Another investigation explored the antiproliferative effects of azetidine derivatives on various cancer cell lines. The study found that specific substitutions on the azetidine ring could lead to increased cytotoxicity by promoting apoptosis through mitochondrial pathways .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate, and what analytical techniques confirm its structural integrity?

Methodological Answer: The compound can be synthesized via trifluoroacetylation of an azetidine-containing precursor. A typical route involves reacting an allylic alcohol derivative (e.g., 2-(azetidin-3-yl)pyridin-3-ol) with trifluoroacetic anhydride (TFAA) in the presence of pyridine as a base, using dichloromethane (CH₂Cl₂) as the solvent . After purification (e.g., column chromatography), structural confirmation requires:

  • Infrared (IR) spectroscopy : To verify the C=O stretch of the trifluoroacetate group (~1770 cm⁻¹) .
  • ¹H/¹³C NMR : To assign protons and carbons in the azetidine and pyridine rings, with comparison to computed or literature shifts .
  • Mass spectrometry (MS) : To confirm molecular weight via molecular ion peaks (e.g., [M+H]⁺) .

Q. How should researchers handle and store this compound to maintain its stability?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the trifluoroacetate group .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to humidity or acidic/basic conditions, which may cleave the ester .

Q. What critical parameters should be assessed to ensure purity beyond standard NMR?

Methodological Answer:

  • HPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to quantify impurities.
  • Elemental analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values .
  • TLC : Monitor reaction progress using silica plates and a solvent system like ethyl acetate/hexane (1:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?

Methodological Answer:

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
  • Computational validation : Compare experimental shifts with density functional theory (DFT)-calculated values for the proposed structure .

Q. What mechanistic insights explain the trifluoroacetate group’s formation during synthesis?

Methodological Answer: The reaction proceeds via nucleophilic acyl substitution:

Base activation : Pyridine deprotonates the allylic alcohol, generating a nucleophilic alkoxide.

Acylation : TFAA reacts with the alkoxide to form the trifluoroacetate ester.

Byproduct removal : Pyridinium trifluoroacetate is washed away during workup .
Key intermediates (e.g., acylpyridinium ions) can be trapped and characterized using low-temperature NMR .

Q. How can reaction conditions be optimized for improved yield in large-scale syntheses?

Methodological Answer:

  • Solvent optimization : Replace CH₂Cl₂ with toluene for higher boiling points and easier scale-up.
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) to accelerate acylation .
  • Temperature control : Maintain 0–5°C to suppress side reactions (e.g., ring-opening of azetidine) .

Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) based on the pyridine ring’s electron-deficient nature .
  • DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical properties?

Methodological Answer:

  • LogP analysis : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance lip solubility, measured via shake-flask experiments.
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess melting points and decomposition pathways after functionalization .

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